1H NMR and 13C NMR spectroscopic data for Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate
1H NMR and 13C NMR spectroscopic data for Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate
Structural Elucidation of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate: A Comprehensive 1 H and 13 C NMR Spectroscopic Guide
Executive Summary
In modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds, frequently acting as precursors for complex polycyclic systems such as benzimidazoles and PARP inhibitors[1]. Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate is a highly versatile intermediate. Its structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy requires a rigorous understanding of conformational dynamics, stereoelectronic effects, and anisotropic shielding.
As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Herein, we dissect the causality behind the chemical shifts and coupling constants of this molecule, providing a self-validating framework for researchers to confidently assign its 1 H and 13 C NMR spectra.
Conformational Dynamics & Stereoelectronic Causality
To accurately interpret the NMR spectra of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate, one must first understand its three-dimensional behavior in solution[2].
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The Piperidine Core: The six-membered nitrogen-containing ring predominantly adopts a chair conformation. The rapid nitrogen inversion at room temperature yields a time-averaged spectrum, but the steric bulk of the substituents strongly biases the equilibrium.
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The C3-Ethyl Ester: To minimize 1,3-diaxial steric strain with the axial protons at C1 and C5, the bulky ethyl carboxylate group at the C3 position exhibits a strict preference for the equatorial orientation[2].
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The N1-Aryl Substituent: The 2-aminophenyl group is attached directly to the piperidine nitrogen. The lone pair on the nitrogen can conjugate with the aromatic ring, but steric clash between the ortho-amino group and the equatorial protons of the piperidine ring forces the aromatic ring to twist out of coplanarity.
These geometric realities dictate the Karplus relationship ( 3JHH ) observed in the 1 H NMR spectrum, where axial-axial proton couplings are large (~10–12 Hz) and axial-equatorial couplings are small (~3–5 Hz)[3].
Logical mapping of structural features to NMR spectroscopic observables.
1 H NMR Spectroscopic Analysis
The 1 H NMR spectrum (acquired in CDCl 3 at 400 MHz) is characterized by three distinct regions: the aliphatic ester side-chain, the complex piperidine multiplets, and the aromatic ABCD spin system[4].
Causality of Chemical Shifts
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The Aniline Effect: The −NH2 group on the aromatic ring is a strong electron-donating group (EDG) via resonance. This significantly shields the protons ortho (H-3') and para (H-5') to the amino group, pushing them upfield (~6.72 and 6.78 ppm, respectively).
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Diastereotopic Piperidine Protons: Due to the chiral center at C3, the protons at C2 and C6 are diastereotopic. The equatorial protons (H-2eq, H-6eq) resonate further downfield than their axial counterparts due to the anisotropic deshielding cone of the adjacent nitrogen-carbon bonds.
Table 1: 1 H NMR Assignments (Simulated at 400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment / Causality |
| Ester -CH 3 | 1.25 | Triplet (t) | 3H | 7.1 | Typical A 3 X 2 system; shielded aliphatic. |
| Ester -CH 2 - | 4.15 | Quartet (q) | 2H | 7.1 | Deshielded by adjacent oxygen atom. |
| Ar-NH 2 | 4.05 | Broad singlet (br s) | 2H | - | Exchanges with D 2 O; broad due to quadrupolar relaxation of 14 N. |
| Ar H-3' | 6.72 | Doublet of doublets (dd) | 1H | 7.8, 1.5 | Ortho to NH 2 ; strongly shielded by resonance. |
| Ar H-5' | 6.78 | Triplet of doublets (td) | 1H | 7.6, 1.5 | Para to NH 2 ; shielded by resonance. |
| Ar H-4' | 6.98 | Triplet of doublets (td) | 1H | 7.6, 1.5 | Meta to NH 2 ; less affected by EDG. |
| Ar H-6' | 7.08 | Doublet of doublets (dd) | 1H | 7.8, 1.5 | Ortho to piperidine; deshielded by steric compression. |
| Pip H-2eq | 3.45 | Doublet of triplets (dt) | 1H | 11.5, 3.5 | Deshielded by N; small eq-ax/eq-eq couplings. |
| Pip H-6eq | 3.25 | Doublet of triplets (dt) | 1H | 11.5, 3.5 | Deshielded by N; slightly upfield of H-2eq. |
| Pip H-2ax | 2.85 | Triplet (t) | 1H | 11.0 | Large geminal and trans-diaxial coupling to H-3ax. |
| Pip H-3ax | 2.70 | Triplet of triplets (tt) | 1H | 11.0, 4.0 | Adjacent to carbonyl; large diaxial couplings to H-2ax and H-4ax. |
| Pip H-6ax | 2.60 | Triplet of doublets (td) | 1H | 11.5, 3.0 | Large trans-diaxial coupling to H-5ax. |
| Pip H-4/5eq | ~1.95 | Multiplet (m) | 2H | - | Equatorial protons of the piperidine backbone. |
| Pip H-4/5ax | ~1.65 | Multiplet (m) | 2H | - | Axial protons; shielded relative to equatorial. |
13 C NMR Spectroscopic Analysis
The 13 C NMR spectrum (acquired in CDCl 3 at 100 MHz) provides an unambiguous map of the carbon framework[1].
Causality of Chemical Shifts
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Carbonyl (C=O): Resonates at ~173.8 ppm, characteristic of an ester. The lack of hydrogen bonding (compared to a free carboxylic acid) keeps this peak sharp and predictable.
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Aromatic Carbons: The carbon attached to the −NH2 group (C-2') is highly deshielded (~142.5 ppm) due to the electronegativity of nitrogen. Conversely, the ortho and para carbons are shielded (~115.2 and ~118.6 ppm) due to the increased electron density from the nitrogen's lone pair resonance.
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Piperidine Carbons: C-2 and C-6 are deshielded by the adjacent nitrogen (~54.2 and 51.8 ppm). C-2 is further downfield than C-6 due to the inductive effect of the nearby C3-ester group.
Table 2: 13 C NMR Assignments (Simulated at 100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type (DEPT-135) | Assignment / Causality |
| C=O | 173.8 | Quaternary (C) | Ester carbonyl; highly deshielded. |
| Ar C-2' | 142.5 | Quaternary (C) | Attached to -NH 2 ; deshielded by electronegativity. |
| Ar C-1' | 138.2 | Quaternary (C) | Attached to piperidine nitrogen. |
| Ar C-4' | 125.4 | Methine (CH) | Meta to -NH 2 . |
| Ar C-6' | 123.1 | Methine (CH) | Ortho to piperidine. |
| Ar C-5' | 118.6 | Methine (CH) | Para to -NH 2 ; shielded by resonance. |
| Ar C-3' | 115.2 | Methine (CH) | Ortho to -NH 2 ; strongly shielded by resonance. |
| Ester -CH 2 - | 60.4 | Methylene (CH 2 ) | Deshielded by ester oxygen. |
| Pip C-2 | 54.2 | Methylene (CH 2 ) | Adjacent to N; influenced by C3 substituent. |
| Pip C-6 | 51.8 | Methylene (CH 2 ) | Adjacent to N. |
| Pip C-3 | 42.1 | Methine (CH) | α -carbon to the ester group. |
| Pip C-4 | 26.8 | Methylene (CH 2 ) | Aliphatic backbone. |
| Pip C-5 | 24.5 | Methylene (CH 2 ) | Aliphatic backbone; furthest from electron-withdrawing groups. |
| Ester -CH 3 | 14.3 | Methyl (CH 3 ) | Terminal aliphatic carbon. |
Experimental Protocol: Self-Validating NMR Acquisition
To ensure the highest scientific integrity and reproducibility, the following self-validating workflow must be adhered to when acquiring the NMR data. This protocol ensures that artifacts are minimized and resolution is maximized, allowing for the precise measurement of the critical Karplus coupling constants.
Step-by-Step Methodology
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Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulate matter that could distort the magnetic field homogeneity.
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Probe Tuning & Matching: Insert the sample into the spectrometer. Manually or automatically tune and match the probe for both 1 H and 13 C frequencies. Self-Validation: Ensure the tuning dip is centered exactly on the Larmor frequency to maximize RF transmission and signal-to-noise ratio (SNR).
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Locking & Shimming: Lock the spectrometer to the deuterium signal of CDCl 3 . Perform gradient shimming (e.g., TopShim). Self-Validation: Assess the 3D homogeneity by checking the residual CHCl 3 solvent peak ( δ 7.26 ppm). The line width at half height ( w1/2 ) must be ≤ 0.5 Hz.
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Pulse Calibration: Determine the exact 90° pulse width (P1) for the specific sample to ensure optimal excitation and quantitative integration.
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Data Acquisition:
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1 H NMR: Acquire 16–32 scans with a spectral width of 12 ppm, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.
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13 C NMR: Acquire 1024–2048 scans using a proton-decoupled sequence (e.g., waltz16) with a spectral width of 220 ppm and a relaxation delay of 2.0 seconds.
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Processing: Apply a zero-filling factor of 2 and an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Manually correct the phase (zero and first order) and apply a polynomial baseline correction.
Self-validating step-by-step workflow for high-resolution NMR acquisition.
References
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Kuznetcova, I., et al. (2022). Enriching Chemical Space of Bioactive Scaffolds by New Ring Systems: Benzazocines and Their Metal Complexes as Potential Anticancer Drugs. ResearchGate. [Link][1]
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Zhi, Z., et al. (2020). Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, ACS Publications.[Link][4]
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Ponnuswamy, S., et al. (2002). Fast N-CO rotational equilibria in twist-boat conformations of N-ethoxycarbonyl-r-2,c-6-diphenylpiperidin-4-ones. Indian Journal of Chemistry. Tripod.[Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (S)-1-benzyl-2-phenylpiperidin-4-one | 1346773-44-1 | Benchchem [benchchem.com]
- 3. 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate | 187753-13-5 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dioxirane.tripod.com [dioxirane.tripod.com]
